molecular formula C17H23NO2 B7578474 1-(2,3-dihydro-1H-inden-5-ylmethyl)-4-methylpiperidine-4-carboxylic acid

1-(2,3-dihydro-1H-inden-5-ylmethyl)-4-methylpiperidine-4-carboxylic acid

Cat. No. B7578474
M. Wt: 273.37 g/mol
InChI Key: KOVQJZBDPFMXKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dihydro-1H-inden-5-ylmethyl)-4-methylpiperidine-4-carboxylic acid, also known as SIB-1553A, is a novel compound that has been extensively studied for its potential therapeutic applications. SIB-1553A belongs to the class of piperidine derivatives and has been found to exhibit a range of interesting properties that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-inden-5-ylmethyl)-4-methylpiperidine-4-carboxylic acid is complex and not fully understood. It has been proposed that 1-(2,3-dihydro-1H-inden-5-ylmethyl)-4-methylpiperidine-4-carboxylic acid binds to the sigma-1 receptor and modulates its activity, leading to downstream effects on various signaling pathways. 1-(2,3-dihydro-1H-inden-5-ylmethyl)-4-methylpiperidine-4-carboxylic acid has been shown to have a neuroprotective effect in vitro and in vivo, suggesting that it may have potential therapeutic applications in neurodegenerative diseases.
Biochemical and Physiological Effects:
1-(2,3-dihydro-1H-inden-5-ylmethyl)-4-methylpiperidine-4-carboxylic acid has been shown to have a range of biochemical and physiological effects. It has been found to modulate the activity of various signaling pathways, including the ERK, AKT, and CREB pathways. 1-(2,3-dihydro-1H-inden-5-ylmethyl)-4-methylpiperidine-4-carboxylic acid has been shown to have a neuroprotective effect in vitro and in vivo, suggesting that it may have potential therapeutic applications in neurodegenerative diseases. 1-(2,3-dihydro-1H-inden-5-ylmethyl)-4-methylpiperidine-4-carboxylic acid has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

1-(2,3-dihydro-1H-inden-5-ylmethyl)-4-methylpiperidine-4-carboxylic acid has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied and optimized synthesis methods are available. Another advantage is that it has a well-defined mechanism of action and has been shown to have a range of interesting properties. One limitation is that its mechanism of action is complex and not fully understood. Another limitation is that its potential therapeutic applications have not been fully explored.

Future Directions

There are a number of future directions for research on 1-(2,3-dihydro-1H-inden-5-ylmethyl)-4-methylpiperidine-4-carboxylic acid. One direction is to further explore its potential therapeutic applications in neurodegenerative diseases. Another direction is to investigate its potential use as an anxiolytic and antidepressant. Additionally, further research is needed to better understand its mechanism of action and to develop more potent and selective derivatives. Overall, 1-(2,3-dihydro-1H-inden-5-ylmethyl)-4-methylpiperidine-4-carboxylic acid is a promising compound that warrants further investigation.

Synthesis Methods

The synthesis of 1-(2,3-dihydro-1H-inden-5-ylmethyl)-4-methylpiperidine-4-carboxylic acid involves a multi-step process that includes the condensation of 2,3-dihydroindene-1-carboxaldehyde with 4-methylpiperidine-4-carboxylic acid, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained after purification using column chromatography. This synthesis method has been optimized and has been shown to yield high purity 1-(2,3-dihydro-1H-inden-5-ylmethyl)-4-methylpiperidine-4-carboxylic acid.

Scientific Research Applications

1-(2,3-dihydro-1H-inden-5-ylmethyl)-4-methylpiperidine-4-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of interesting properties that make it a promising candidate for further research. 1-(2,3-dihydro-1H-inden-5-ylmethyl)-4-methylpiperidine-4-carboxylic acid has been shown to have a high affinity for the sigma-1 receptor, which is involved in a range of physiological and pathological processes. This receptor has been implicated in the regulation of pain, depression, anxiety, and neurodegenerative diseases.

properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-ylmethyl)-4-methylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-17(16(19)20)7-9-18(10-8-17)12-13-5-6-14-3-2-4-15(14)11-13/h5-6,11H,2-4,7-10,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVQJZBDPFMXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)CC2=CC3=C(CCC3)C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dihydro-1H-inden-5-ylmethyl)-4-methylpiperidine-4-carboxylic acid

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